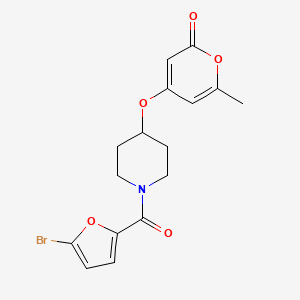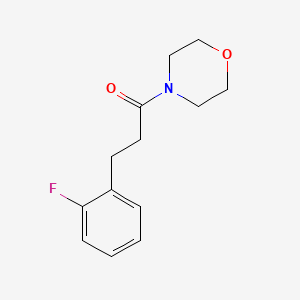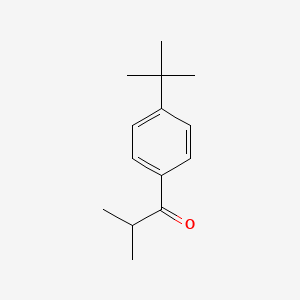
1-(4-Tert-butylphenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Wissenschaftliche Forschungsanwendungen
1. Application in Spectral and Product Studies
Research by Barclay and Dust (1982) investigated the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, which involves 1-(4-tert-butylphenyl)-2-methylpropan-1-one as a product. This study highlights its role in the understanding of reactive aryl cations and their rearranged products, which are critical in spectral studies and understanding chemical decomposition pathways (Barclay & Dust, 1982).
2. Role in Gas-phase Protonolysis Studies
Matthias, Weniger, and Kuck (1995) explored the gas-phase protonolysis of 1-(4-tert-butylphenyl)-3-phenylpropanes, which relate closely to the compound of interest. This study provides insights into the hydride transfer within complexes and their reactivity, emphasizing the importance of this compound in understanding complex chemical interactions in the gas phase (Matthias, Weniger, & Kuck, 1995).
3. Involvement in Phenanthrene Synthesis
A study by Matsumoto, Ilies, and Nakamura (2011) involved the use of this compound in the [4+2] benzannulation reaction for synthesizing phenanthrenes. This highlights its application in synthetic chemistry, particularly in creating complex organic structures like phenanthrenes (Matsumoto, Ilies, & Nakamura, 2011).
4. Contribution to Sterically Hindered Aromatic Compounds Studies
Another study by Barclay et al. (1979) provides insights into the behavior of sterically hindered aromatic compounds, which include derivatives or related structures of this compound. This research contributes significantly to our understanding of free radical pathways in complex aromatic systems (Barclay et al., 1979).
5. Synthesis of Pure (S)-2-Methyl-3-Arylpropylamines
Roje et al. (1998) utilized this compound in their research for the stereoselective catalytic synthesis of (S)-2-methyl-3-arylpropylamines. This demonstrates its application in the synthesis of specific chiral compounds, which has implications in pharmaceutical and synthetic chemistry (Roje et al., 1998).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSVXJZQVNOLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)

![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)
![4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2666921.png)
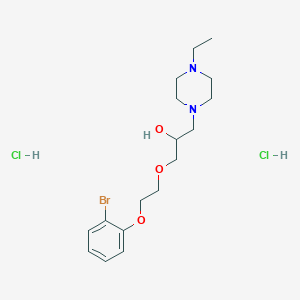
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)
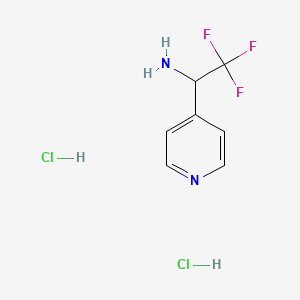
![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)

![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)
![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)
